molecular formula C9H12BrNO B13181862 (1R)-1-Amino-1-(4-bromophenyl)propan-2-OL

(1R)-1-Amino-1-(4-bromophenyl)propan-2-OL

Cat. No.: B13181862
M. Wt: 230.10 g/mol
InChI Key: RTRKBXOMILNDHA-HSOSERFQSA-N
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Description

(1R)-1-Amino-1-(4-bromophenyl)propan-2-OL is a chiral compound with a bromine atom attached to a phenyl ring and an amino group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-Amino-1-(4-bromophenyl)propan-2-OL can be achieved through several methods:

    Asymmetric Synthesis: Utilizing chiral catalysts or chiral auxiliaries to induce chirality in the final product.

    Reduction of Ketones: Starting from a ketone precursor, reduction can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production may involve optimized versions of the above synthetic routes, focusing on cost-efficiency, yield, and scalability. Catalytic hydrogenation and continuous flow reactors might be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Chiral Intermediates: Used in the synthesis of other chiral compounds.

    Catalysis: Potential use as a chiral ligand in asymmetric catalysis.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Industry

    Material Science: Used in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (1R)-1-Amino-1-(4-bromophenyl)propan-2-OL would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-Amino-1-phenylpropan-2-OL: Lacks the bromine atom, which may affect its reactivity and biological activity.

    (1R)-1-Amino-1-(4-chlorophenyl)propan-2-OL: Similar structure but with a chlorine atom instead of bromine, which may influence its chemical properties and applications.

Uniqueness

The presence of the bromine atom in (1R)-1-Amino-1-(4-bromophenyl)propan-2-OL may confer unique reactivity and biological activity compared to its analogs, making it a compound of interest for further research and development.

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

(1R)-1-amino-1-(4-bromophenyl)propan-2-ol

InChI

InChI=1S/C9H12BrNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3/t6?,9-/m0/s1

InChI Key

RTRKBXOMILNDHA-HSOSERFQSA-N

Isomeric SMILES

CC([C@@H](C1=CC=C(C=C1)Br)N)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)Br)N)O

Origin of Product

United States

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